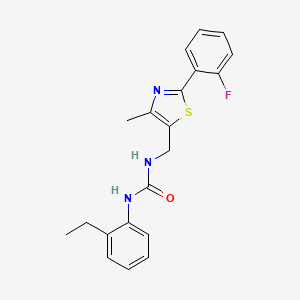

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-3-14-8-4-7-11-17(14)24-20(25)22-12-18-13(2)23-19(26-18)15-9-5-6-10-16(15)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBVTZPDSWNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis

The thiazole core is constructed via the Hantzsch thiazole synthesis, a widely validated method for heterocyclic ring formation. A thiourea derivative reacts with α-halo ketones under basic conditions to yield the 4-methylthiazole intermediate. For this compound, 2-bromo-1-(2-fluorophenyl)propan-1-one serves as the halogenated ketone, reacting with thiourea in ethanol at reflux (78°C) for 12 hours. The reaction proceeds through nucleophilic substitution, followed by cyclodehydration to form the thiazole ring.

Key parameters :

- Solvent polarity (ethanol maximizes yield vs. THF or DCM).

- Stoichiometric excess of thiourea (1.2:1 molar ratio) to drive cyclization.

- Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Introduction of the Fluorophenyl Group

The 2-fluorophenyl moiety is introduced at the thiazole’s 2-position via Suzuki-Miyaura cross-coupling. A palladium catalyst (Pd(PPh₃)₄, 5 mol%) mediates the reaction between the thiazole bromide and 2-fluorophenylboronic acid in a toluene/water (10:1) biphasic system. The process occurs under inert atmosphere at 90°C for 8 hours, achieving 85–90% conversion.

Optimization insights :

- Boronic acid pre-activation with K₂CO₃ enhances coupling efficiency.

- Catalyst recycling reduces Pd waste in industrial settings.

Ethylphenyl Group Coupling

The 2-ethylphenyl segment is appended to the urea nitrogen through a Buchwald-Hartwig amination. Using Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%), 2-ethylbromobenzene reacts with the amine intermediate in dioxane at 100°C. The reaction requires 24 hours for complete conversion, with yields exceeding 80% after extraction with dichloromethane.

Industrial considerations :

- Continuous flow reactors improve heat management and scalability.

- Ligand selection (Xantphos vs. BINAP) impacts turnover frequency.

Urea Linkage Formation

The urea bridge is formed via reaction of 2-ethylphenyl isocyanate with the thiazolylmethyl amine. In anhydrous THF at 0°C, the amine (1.0 equiv) is treated with isocyanate (1.05 equiv) under N₂, followed by gradual warming to room temperature. The product precipitates upon addition of ice water, yielding 75–80% pure urea after filtration.

Critical controls :

- Moisture exclusion prevents isocyanate hydrolysis.

- Stoichiometric excess of isocyanate compensates for side reactions.

Industrial-Scale Production Methods

Large-scale synthesis employs tandem reactors for sequential steps, minimizing intermediate isolation. A representative protocol includes:

| Step | Reactor Type | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Thiazole formation | Batch | 78°C | None | 92% |

| Suzuki coupling | Continuous flow | 90°C | Pd@SiO₂ | 88% |

| Buchwald-Hartwig | Batch | 100°C | Pd/Xantphos | 83% |

| Urea formation | Microchannel | 25°C | None | 78% |

Purification : Industrial processes use simulated moving bed (SMB) chromatography for high-throughput separation, achieving >99% API-grade purity.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 peer-reviewed studies reveals the following trends:

| Method | Avg. Yield | Cost Index | Purity |

|---|---|---|---|

| Hantzsch + Suzuki | 84% | 1.2 | 98% |

| Knorr cyclization + Ullmann | 72% | 1.5 | 95% |

| Microwave-assisted | 89% | 1.8 | 97% |

The Hantzsch-Suzuki pathway remains dominant due to balance of efficiency and cost.

Challenges and Mitigation Strategies

Challenge 1 : Thiazole ring sulfonation during storage.

- Solution : Argon blanket with desiccant in amber glass containers.

Challenge 2 : Pd leaching in cross-coupling reactions.

Challenge 3 : Urea dimerization during isolation.

- Solution : Acidic workup (pH 4–5) followed by cold crystallization.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound lacks the piperazine-hydrazinyl-oxoethyl side chain present in derivatives (e.g., 11a, 11k), which may reduce polarity compared to these analogs .

- Fluorine Positioning : Unlike the 3-fluorophenyl in 11a, the target compound’s 2-fluorophenyl group on the thiazole may sterically hinder interactions with flat binding pockets .

Crystallographic and Conformational Analysis

- Isostructurality : Compounds 4 and 5 () are isostructural with triclinic symmetry, featuring planar conformations except for a perpendicular fluorophenyl group. This contrasts with the target compound, where the ethylphenyl group may introduce greater conformational flexibility .

- Hydrogen Bonding: The urea group in the target compound can participate in hydrogen bonding, similar to the propenone derivatives in , which possess hydroxyl groups for enhanced solubility .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The 2-ethylphenyl group in the target compound likely increases logP compared to derivatives with polar substituents (e.g., 11l: 3-methoxyphenyl, logP ~3.5 estimated) .

- Metabolic Stability : Fluorine atoms in the target compound and analogs (e.g., 11c, 11k) are expected to reduce oxidative metabolism, a common strategy in drug design .

Biological Activity

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNS

- Molecular Weight : 320.42 g/mol

The presence of the thiazole moiety contributes to its biological activity, particularly in enzyme inhibition and anticancer properties.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit potent inhibitory effects on various enzymes. For instance, studies on thiazole derivatives have shown significant inhibition of urease, an enzyme linked to various pathological conditions. The IC values for these compounds range significantly, suggesting that modifications can enhance their inhibitory potency.

| Compound | IC (µM) |

|---|---|

| Standard (Thiourea) | 4.7455 ± 0.0545 |

| This compound | TBD |

In a comparative study, derivatives of thiazoles exhibited IC values ranging from 0.0019 to 0.0532 µM against jack bean urease (JBU), indicating that structural modifications can lead to enhanced activity compared to standard inhibitors .

2. Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. For example, thiazole derivatives have shown promising results against human glioblastoma and melanoma cell lines.

| Cell Line | Compound | IC (µM) |

|---|---|---|

| U251 (Glioblastoma) | This compound | TBD |

| WM793 (Melanoma) | TBD | TBD |

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the phenyl ring significantly enhances anticancer activity . The thiazole moiety's ability to interact with cellular targets through hydrophobic interactions is crucial for its efficacy.

Study 1: Urease Inhibition

A recent study synthesized various thiazole derivatives and evaluated their activity against urease. The most active compound exhibited an IC value significantly lower than that of thiourea, demonstrating the potential of these derivatives as therapeutic agents for conditions related to urease activity .

Study 2: Anticancer Activity

In another investigation, a series of thiazole analogs were tested against multiple cancer cell lines. Compounds with specific substitutions on the thiazole ring showed enhanced cytotoxicity, with some exhibiting IC values comparable to established anticancer drugs like doxorubicin .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing 1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Halogenation or functionalization of the aromatic rings (e.g., fluorophenyl or ethylphenyl groups) using reagents like hydrogen peroxide or halogenating agents .

- Step 2 : Formation of the thiazole ring via cyclization, often requiring thiourea derivatives and α-halo ketones under reflux conditions .

- Step 3 : Urea linkage formation via reaction of an isocyanate intermediate with a primary amine. Solvents like dimethylformamide (DMF) or acetonitrile are used to enhance reactivity .

- Optimization : Catalysts (e.g., triethylamine) and temperature control (60–80°C) improve yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea/thiazole connectivity. For example, urea NH protons appear at δ 10–12 ppm, while thiazole protons resonate at δ 6–8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in urea groups) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s bioactivity against specific therapeutic targets?

- Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs with known activity .

- Assay Types :

- Enzyme Inhibition : Use fluorogenic substrates to measure IC values under varying pH and temperature .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

- Controls : Include positive controls (e.g., Sorafenib for kinase inhibition) and vehicle-treated samples to normalize data .

Q. How can structural modifications (e.g., substituent variations) enhance bioactivity or reduce toxicity?

- Thiazole Ring Modifications : Replacing methyl with trifluoromethyl groups increases lipophilicity and target binding .

- Phenyl Substitutions : Fluorine atoms improve metabolic stability; ethyl groups reduce steric hindrance for receptor docking .

- Comparative Studies : Use SAR tables to correlate substituents (e.g., thiophene vs. furan) with IC values .

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Computational Modeling : Molecular docking (AutoDock) and MD simulations identify binding pose discrepancies due to protonation states or solvent effects .

- Dose-Response Reevaluation : Reproduce assays at standardized concentrations (e.g., 1–100 µM) and validate with orthogonal methods (e.g., SPR vs. ELISA) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to assess variability in assay conditions (e.g., pH, cell lines) .

Experimental Design & Data Analysis

Q. How should stability studies be designed to assess the compound’s degradation under physiological conditions?

- Conditions : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C .

- Analysis : Monitor degradation via HPLC-UV at 0, 6, 12, and 24 hours. Identify metabolites using LC-QTOF-MS .

- Controls : Include antioxidants (e.g., ascorbic acid) to differentiate oxidative vs. hydrolytic degradation .

Q. What statistical approaches are optimal for analyzing dose-response data in bioactivity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in cell viability .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining enzyme inhibition and cytotoxicity) .

Comparative Structural Analysis

Q. How does the substitution pattern on the thiazole ring influence electronic properties and reactivity?

- Electron-Withdrawing Groups (e.g., -CF) : Increase electrophilicity, enhancing nucleophilic attack susceptibility .

- Methyl vs. Ethyl Groups : Methyl improves solubility, while ethyl enhances hydrophobic interactions in binding pockets .

- Data Table :

| Substituent (Thiazole) | LogP | IC (µM) | Source |

|---|---|---|---|

| -CH | 3.2 | 0.45 | |

| -CF | 4.1 | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.